4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピレノフォロールは、さまざまな真菌や海洋スポンジから単離された天然物のクラスである、16員環ジオリドの一種、つまりマクロジオリドです。 最初に、Byssochlamys nivea という真菌から単離され、その後、Stemphylium radicinum、Alternaria alternata、Drechslera avenae、Phoma 種などの他の真菌からも見つかっています . ピレノフォロールは、抗真菌、抗寄生虫、植物毒性などのさまざまな生物活性を持っています .

2. 製法

ピレノフォロールの合成には、いくつかの重要な手順が含まれます。 効率的な方法の1つは、市販の(S)-乳酸エチルから12段階で全体収率8.3%で達成された、ピレノフォロールのマクロジラクトンの立体選択的合成です . この合成では、酸化還元プロトコルと、ミッノブ反応条件下でのシクロ二量化が重要な手順として利用されます . 別の方法は、ヤコブソンによって開発された(R,R)-ジエポキシドや加水分解的キネティック分解などのキラルビルディングブロックを使用することです .

準備方法

The synthesis of pyrenophorol involves several key steps. One efficient method is the stereoselective synthesis of the macrodilactone of pyrenophorol, which has been accomplished in 12 steps with an overall yield of 8.3% from commercially available (S)-ethyl lactate . This synthesis utilizes an oxidation-reduction protocol and cyclodimerisation under Mitsunobu reaction conditions as key steps . Another method involves the use of chiral building blocks such as (R,R)-diepoxide and hydrolytic kinetic resolution developed by Jacobson .

化学反応の分析

ピレノフォロールは、次のようなさまざまな化学反応を起こします。

酸化: ピレノフォロールは酸化されてさまざまな誘導体になることができます。

還元: 還元反応により、ピレノフォロールに存在する官能基を変換できます。

置換: 置換反応により、ピレノフォロール分子に新しい官能基を導入できます。

これらの反応に一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Liquid Crystals

One of the primary applications of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is in the field of liquid crystals . Its structural characteristics make it suitable for use in liquid crystal displays (LCDs). Liquid crystals are known for their ability to change orientation under an electric field, which is essential for display technologies. The compound's specific properties can enhance the performance of LCDs by improving response times and thermal stability.

Materials Science

In materials science , this compound can serve as a precursor for synthesizing novel materials with tailored properties. Its reactivity allows for modifications that can lead to materials with specific mechanical, thermal, or optical characteristics. Research indicates that compounds with similar structures often exhibit unique interactions with polymers, potentially leading to advanced composite materials.

Pharmaceutical Applications

While specific biological activity data on this compound is limited, compounds within similar structural classes have shown a range of biological activities. This compound may be explored for its potential as:

- Pharmaceutical intermediates : It could play a role in synthesizing active pharmaceutical ingredients (APIs) due to its structural versatility.

- Biological activity studies : Its interactions with enzymes and receptors could be investigated further to uncover potential therapeutic effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. This method allows for efficient production while maintaining structural integrity. The compound's chemical reactivity includes:

- Oxidation : Leading to quinones and other oxidized derivatives.

- Reduction : Forming reduced amine derivatives.

- Substitution reactions : Potentially yielding halogenated or nitrated derivatives.

These reactions are crucial for modifying the compound for specific applications or studying its behavior in different chemical environments .

Case Studies and Research Findings

While direct case studies on this compound are scarce, insights can be drawn from related research:

- Antimalarial Activity : Studies on thiazole derivatives indicate that modifications in similar structures can enhance biological potency.

- Cytotoxicity Studies : Related compounds have demonstrated low cytotoxicity in mammalian cell lines, suggesting favorable safety profiles for further exploration.

These findings highlight the importance of structural modifications in achieving desired biological effects and underscore the potential applications of this compound in medicinal chemistry .

作用機序

ピレノフォロールの作用機序には、特定の分子標的や経路との相互作用が関与しています。 特定の濃度でヒトトポイソメラーゼIIαを阻害することで、DNA複製と細胞分裂に影響を与えます . さらに、ピレノフォロールは植物で葉の壊死とクロロフィル保持を誘発し、植物毒性作用に寄与しています .

類似化合物との比較

ピレノフォロールは、次のような類似の化合物を含むマクロジオリドのグループの一部です。

ピレノフォリン: 抗真菌作用と抗寄生虫作用が同様の16員環ジオリド.

テトラヒドロピレノフォロール: 二重結合が還元されたピレノフォロールの誘導体.

ベルミキュリン: 強力な抗真菌活性を示すマクロジオリド.

コレトジオール: 抗真菌作用を持つヘテロ二量体マクロジオリド.

グラハムマイシンA1: 生物活性を示す別のヘテロ二量体マクロジオリド.

ピレノフォロールの独自性は、特定の立体化学と、さまざまな研究用途に役立つ、ピレノフォロールが示す生物活性の範囲にあります。

生物活性

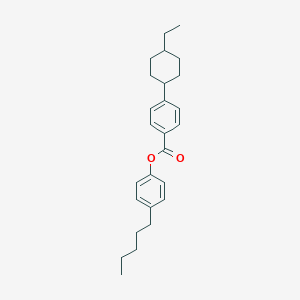

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is an organic compound with the molecular formula C26H34O2 and a molecular weight of approximately 378.55 g/mol. It belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a pentylphenyl group and a trans-4-ethylcyclohexyl moiety, contributing to its unique properties and potential applications in materials science and pharmaceuticals. While specific biological activity data on this compound is limited, understanding its interactions and potential effects in biological systems is crucial for its application.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

This structure allows for various chemical interactions typical of esters, which may influence its biological activity.

Potential Biological Activities

Although direct studies on the biological activity of this compound are sparse, compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Antimicrobial Activity : Esters similar to this compound may possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Antioxidant Properties : Compounds with phenolic structures can act as antioxidants, scavenging free radicals and preventing oxidative damage.

- Hormonal Activity : Certain benzoate derivatives have been studied for their potential endocrine-disrupting effects, influencing hormonal pathways.

Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. A common synthetic route includes:

- Preparation of Benzoic Acid Derivative : Reacting benzoic acid with appropriate alcohols.

- Esterification Reaction : Using acid catalysts under controlled conditions to form the ester.

This method allows for efficient production while maintaining the structural integrity of the compound.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. Potential interactions may include:

- Protein Binding : Investigating how this compound binds to proteins can reveal insights into its mechanism of action.

- Cellular Uptake : Studies on how the compound is absorbed by cells can help determine its bioavailability and efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|

| 4-Pentylphenyl 4-propylbenzoate | C21H26O2 | 310.43 g/mol | Nematic liquid crystal used in LCDs |

| Ethyl benzoate | C9H10O2 | 150.18 g/mol | Commonly used as a solvent and fragrance |

| Benzyl acetate | C9H10O2 | 150.18 g/mol | Used in flavoring and perfumery |

This table highlights how slight variations in structure can lead to significant differences in properties and applications.

特性

IUPAC Name |

(4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTGOKYXHMLIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633049 |

Source

|

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122230-64-2 |

Source

|

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。